![molecular formula C10H10Cl2O3S B1363290 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-37-0](/img/structure/B1363290.png)

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

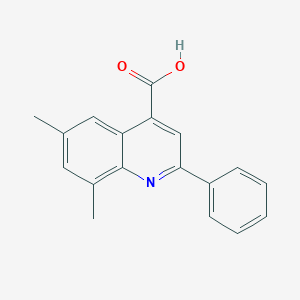

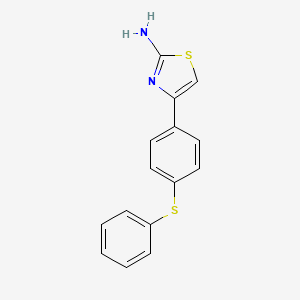

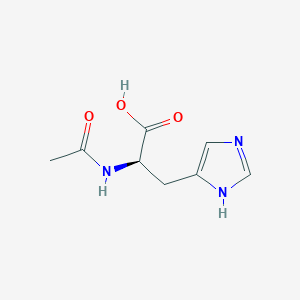

“4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one” is a chemical compound with the molecular formula C10H10Cl2O3S . It has gained attention from researchers of various disciplines due to its unique properties.

Molecular Structure Analysis

The molecular structure of “4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one” consists of a butan-2-one group attached to a 2,5-dichlorophenyl group via a sulfonyl bridge .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one has been utilized in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This process is a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, which are of significance in organic synthesis and pharmaceutical applications (Benetti et al., 2002).

Catalysis in Synthesis of Polyhydroquinoline Derivatives

- Research has shown that derivatives of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one can act as catalysts in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This reaction is notable for its high yield, short reaction times, and the reusability of the catalyst without loss of catalytic activity (Goli-Jolodar et al., 2016).

Chemiluminescence in Analytical Chemistry

- The compound has been used in the study of chemiluminescence, particularly in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds show potential in analytical applications where light emission is a critical factor (Watanabe et al., 2010).

Synthesis of Biologically Active Compounds

- Derivatives of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one have been used as catalysts in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties. The process is marked by its efficiency and high yield under solvent-free conditions (Goli-Jolodar et al., 2018).

Application in Dye Synthesis

- The compound has been used in the development of new routes for the synthesis of key intermediates in cyan dye-forming couplers containing a sulfone group. This is particularly relevant in the field of color chemistry and material sciences (Shi et al., 2015).

properties

IUPAC Name |

4-(2,5-dichlorophenyl)sulfonylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLHQZBZGMKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355020 |

Source

|

| Record name | 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one | |

CAS RN |

336195-37-0 |

Source

|

| Record name | 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)

![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)